Product packaging for 4-(Acetoxymethyl)-2(5H)-furanone(Cat. No.:CAS No. 81189-55-1)

4-(Acetoxymethyl)-2(5H)-furanone

Cat. No.: B3358585
CAS No.: 81189-55-1
M. Wt: 156.14 g/mol
InChI Key: YVHBEOMCXBXWAH-UHFFFAOYSA-N
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Description

Significance of 2(5H)-Furanones in Chemical and Biological Research

The 2(5H)-furanone core, also known as a butenolide ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netsigmaaldrich.com Compounds containing this motif are isolated from various natural sources, including plants and marine organisms, and often exhibit a wide array of biological activities. sigmaaldrich.com

Researchers have extensively investigated 2(5H)-furanone derivatives for their potential therapeutic applications. nih.gov The biological significance of this class of compounds is broad, with studies reporting activities including:

Antimicrobial and Antifungal Effects: Many furanone derivatives have been shown to inhibit the growth of various bacteria and fungi. nih.gov Some have also been investigated for their ability to interfere with bacterial communication systems known as quorum sensing, which is crucial for biofilm formation. vwr.com

Anticancer Properties: Certain synthetic furanones have demonstrated the ability to inhibit the proliferation of cancer cells and induce cell cycle arrest. nih.govwikipedia.org

Anti-inflammatory Activity: The furanone structure is a component of compounds that have been explored for their anti-inflammatory potential. nih.gov

Antiviral Activity: Research has also touched upon the potential for furanone derivatives to act as antiviral agents, including against HIV-1 integrase. nih.gov

Beyond their direct biological effects, 2(5H)-furanones are valuable synthetic intermediates. Their chemical reactivity allows them to be used as starting materials for the synthesis of more complex molecules and other heterocyclic systems. researchgate.net

Overview of 4-(Acetoxymethyl)-2(5H)-furanone as a Research Target

This compound, also identified by its synonym (5-oxo-2,5-dihydrofuran-3-yl)methyl acetate (B1210297), is a specific derivative within the 2(5H)-furanone class. bldpharm.com While the broader family of 2(5H)-furanones has been the subject of extensive research, this compound itself is primarily recognized as a synthetic compound.

Its structure suggests it is derived from the precursor 4-(hydroxymethyl)-2(5H)-furanone through an acetylation reaction, where the hydroxyl group is converted to an acetate ester. sigmaaldrich.com This precursor is a known chemical entity used in further synthesis. sigmaaldrich.com

As a research target, this compound's significance is intrinsically linked to the established biological activities of the 2(5H)-furanone scaffold. The introduction of an acetoxymethyl group can modify the parent molecule's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. Such modifications are a common strategy in medicinal chemistry to explore structure-activity relationships and potentially enhance or modulate biological effects. While detailed, specific research findings on the biological evaluation of this compound are not widely documented in publicly available literature, its identity as a derivative of a biologically significant class makes it a compound of interest for chemical synthesis and potential screening in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O4 B3358585 4-(Acetoxymethyl)-2(5H)-furanone CAS No. 81189-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-oxo-2H-furan-3-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-5(8)10-3-6-2-7(9)11-4-6/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHBEOMCXBXWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001832
Record name (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81189-55-1
Record name 2(5H)-Furanone, 4-((acetyloxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081189551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Acetoxymethyl 2 5h Furanone

De Novo Synthesis Approaches to the 2(5H)-Furanone Core

The synthesis of the 2(5H)-furanone scaffold, also known as a butenolide, is a foundational aspect of accessing 4-(Acetoxymethyl)-2(5H)-furanone. These methods can be broadly categorized by their approach to constructing the heterocyclic ring and introducing the required functionalities.

Stereoselective Synthesis of the Furanone Ring System

Achieving stereocontrol in the synthesis of the furanone ring is of significant interest, as many biologically active natural products feature a chiral butenolide core. While a specific stereoselective synthesis for this compound is not extensively documented, general strategies for chiral 2(5H)-furanones can be applied.

One prominent approach involves the use of chiral auxiliaries or catalysts. For instance, asymmetric allylic alkylation followed by a sequence of reactions including cross-metathesis and a researchgate.netresearchgate.net-sigmatropic Cope rearrangement has been reported to produce γ-butenolides with high enantiomeric and diastereomeric purity. researchgate.net Another strategy employs the catalytic asymmetric isomerization of β,γ-butenolides to the thermodynamically more stable α,β-butenolides, achieving high enantiomeric excess through the use of copper(I) hydride catalysis with a chiral ligand. researchgate.net

Functional Group Introduction at C-4 (Acetoxymethyl Moiety)

The introduction of the C-4 acetoxymethyl group is the defining step in the synthesis of the target compound. This can be accomplished through several conceptual pathways, often involving a precursor with a different functional group at the C-4 position.

A plausible and efficient strategy involves the use of a precursor such as 4-hydroxy-2(5H)-furanone or its tautomeric equivalent. The acetoxymethyl group can then be installed as an ether. This method is analogous to the well-established use of the acetoxymethyl (AM) group to mask polar functionalities like phenols and carboxylic acids. nih.gov The reaction typically proceeds by alkylating the hydroxyl group with a halomethyl acetate (B1210297), such as bromomethyl acetate, in the presence of a base or under phase-transfer catalysis conditions. nih.gov

Table 1: Proposed Synthesis of C-4 Acetoxymethyl Group

Precursor Reagent Conditions Product Reference
4-Hydroxy-2(5H)-furanone Bromomethyl acetate, K₂CO₃, Tetrabutylammonium bisulfate CH₂Cl₂/H₂O, rt, 24h This compound nih.gov

An alternative de novo approach starts from simpler acyclic precursors. For example, the condensation of ethyl bromoacetate (B1195939) with ethyl acetoacetate, followed by decarboxylation, yields levulinic acid. researchgate.net Subsequent functionalization, such as bromination and oxidation, can lead to the formation of the furanone ring, although this specific route to a C-4 substituted methylene (B1212753) derivative requires further adaptation. researchgate.net

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile starting material for producing a wide array of analogues through modification of its constituent parts: the acetoxymethyl side chain and the furanone ring itself.

Modification of the Acetoxymethyl Group

The acetoxymethyl group offers a reactive handle for further chemical modification. The ester linkage is susceptible to hydrolysis under basic or acidic conditions, which would unmask the primary alcohol, yielding 4-(hydroxymethyl)-2(5H)-furanone. This hydroxyl group can then be subjected to a variety of standard transformations.

Esterification: Reaction with different acyl chlorides or anhydrides can produce a library of analogues with varying ester side chains.

Etherification: The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis.

Oxidation: Oxidation of the primary alcohol would yield the corresponding aldehyde, 4-formyl-2(5H)-furanone, or carboxylic acid, 2(5H)-furanone-4-carboxylic acid, which are themselves valuable synthetic intermediates.

The acetoxymethyl group is designed to be labile to cellular esterases, a property that is key to its use in pro-drug strategies. nih.gov This inherent reactivity can be harnessed for controlled release or further chemical conjugation.

Substitutions on the Furanone Ring

The 2(5H)-furanone ring can undergo various substitution reactions, allowing for the synthesis of analogues with diverse functionalities.

Halogenation is a common and effective method for functionalizing the furanone ring. unipi.itresearchgate.net Treatment of a 2(5H)-furanone with N-Bromosuccinimide (NBS) can introduce a bromine atom at the C-3 or C-5 position, depending on the reaction conditions and the existing substitution pattern. unipi.it These halogenated intermediates are highly valuable as they can participate in a range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, thereby introducing aryl, alkyl, or other groups onto the furanone core. researchgate.net

Table 2: Representative Furanone Ring Substitutions

Starting Material Reagent(s) Position of Substitution Product Type Reference
2(5H)-Furanone Bromine, then Et₃N C-3 3-Bromo-2(5H)-furanone unipi.it
4-Methoxy-2(5H)-furanone NBS, Benzoyl Peroxide C-3 and C-5 3-Bromo- and 3,5-Dibromo-furanones unipi.it

Synthesis of Furanone-Containing Heterocycles and Conjugates

The electrophilic nature of the α,β-unsaturated lactone system in this compound makes it susceptible to nucleophilic attack, particularly via Michael addition at the C-5 position. This reactivity is a powerful tool for constructing more complex heterocyclic systems.

Reactions with various nitrogen nucleophiles, such as hydrazine (B178648) hydrate, hydroxylamine, or primary amines, can lead to either ring-opening or the formation of new, fused or spirocyclic heterocyclic structures. researchgate.net For example, reacting 2(5H)-furanones with fatty amines has been shown to result from both a Michael addition and a condensation reaction. researchgate.net Similarly, reactions with S-nucleophiles, like aromatic thiols, can introduce sulfur-containing moieties, which can be further oxidized to sulfones, creating compounds with different electronic and biological properties. mdpi.com

Furthermore, the furanone scaffold can be conjugated to other molecules of interest. The O-acylation of 5-hydroxy-2(5H)-furanones with moieties like (S)-naproxen has been demonstrated, suggesting that the hydroxyl group (obtained from the hydrolysis of the title compound's acetoxymethyl group) could be used as an anchor point for creating novel conjugates. colab.ws

Reaction Pathways and Mechanisms

The chemical behavior of this compound is dictated by the electronic properties of the α,β-unsaturated lactone system and the nature of the substituent at the C4 position. The electron-withdrawing character of the carbonyl group renders the C5 position electrophilic and susceptible to nucleophilic attack, while the C3-C4 double bond can participate in various cycloaddition and rearrangement reactions. The acetoxymethyl group at the C4 position can also influence the reactivity of the furanone ring and can itself be a site for chemical modification.

Photochemical Transformations of this compound and its Analogues

The photochemistry of 2(5H)-furanones is a rich and extensively studied field, with [2+2] photocycloaddition being a prominent reaction. ysu.amacs.orgtandfonline.comnih.gov While specific studies on the photochemical transformations of this compound are not extensively documented, the reactivity can be inferred from studies on analogous 4-substituted and unsubstituted 2(5H)-furanones.

The photochemical [2+2] cycloaddition of 2(5H)-furanones with alkenes and alkynes typically proceeds through the excitation of the furanone to its triplet state, followed by the formation of a triplet 1,4-biradical intermediate. ysu.amnih.gov This intermediate can then undergo spin inversion and cyclize to form the corresponding cyclobutane (B1203170) or cyclobutene (B1205218) adduct. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the furanone and the reacting partner.

For instance, the photochemical cycloaddition of 2(5H)-furanone with ethylene (B1197577) and acetylene (B1199291) has been shown to yield the corresponding cyclobutane and cyclobutene products. ysu.amnih.gov The presence of a substituent at the C4 position, such as the acetoxymethyl group, can be expected to influence the steric and electronic environment of the double bond, thereby affecting the rate and selectivity of the cycloaddition. In the case of a related compound, 4-methyl-2(5H)-furanone, its photocycloaddition with acetylene was found to be slower than the unsubstituted furanone and led to the formation of a rearrangement product in addition to the expected cycloadducts. acs.org This suggests that the substituent at C4 can play a significant role in the reaction outcome.

The general mechanism for the [2+2] photocycloaddition is depicted below:

Table 1: Examples of Photochemical Cycloadditions of 2(5H)-Furanone Analogues

Furanone ReactantAlkene/Alkyne PartnerProduct(s)ObservationsReference
2(5H)-FuranoneEthyleneCyclobutane adductReaction proceeds via a triplet 1,4-biradical intermediate. ysu.amnih.gov
2(5H)-FuranoneAcetyleneCyclobutene adductReaction proceeds via a triplet 1,4-biradical intermediate. ysu.amnih.gov
4-Methyl-2(5H)-furanoneAcetyleneCyclobutene adducts and a diene rearrangement productSlower reaction rate compared to unsubstituted furanone. acs.org

This table presents data for analogous compounds to infer the potential reactivity of this compound.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the 2(5H)-furanone ring towards nucleophiles and electrophiles is a key aspect of its chemistry. The conjugated system provides multiple sites for attack, and the outcome of the reaction often depends on the nature of the reagent and the reaction conditions.

Nucleophilic Reactivity:

The 2(5H)-furanone ring is susceptible to nucleophilic attack at several positions. The primary sites for nucleophilic addition are the C5 position (Michael addition) and the carbonyl carbon (C2). The presence of an electron-withdrawing substituent at the C4 position can influence the electrophilicity of these sites.

Studies on related 3,4-dihalo-2(5H)-furanones have shown that nucleophilic substitution at the C4 position is a common reaction pathway. nih.gov For example, these compounds react with various nucleophiles such as amines, thiols, and azides to yield the corresponding 4-substituted derivatives. nih.gov While the acetoxymethyl group in this compound is not a leaving group in the same way as a halogen, the principle of nucleophilic attack at the C4 position is relevant. In the case of this compound, nucleophilic attack could potentially occur at the carbonyl of the acetate group, leading to deacetylation, or at the methylene carbon, although this is less likely without activation.

The C5 position is activated for Michael addition due to conjugation with the carbonyl group. Nucleophiles can add to this position, leading to the formation of a saturated lactone. The acetoxymethyl group at C4 would sterically hinder this approach to some extent.

Electrophilic Reactivity:

Electrophilic attack on the 2(5H)-furanone ring is less common due to the electron-deficient nature of the double bond. However, reactions with strong electrophiles can occur. For instance, halogenation of the furanone ring can be achieved.

More relevant to this compound is the reactivity of the acetoxy group. The carbonyl group of the acetate can be susceptible to electrophilic attack, particularly by Lewis acids, which could facilitate its removal or transformation.

Table 2: Summary of Expected Nucleophilic and Electrophilic Reactivity

Reaction TypeReagent TypePotential Reaction Site(s) on this compoundExpected Product TypeInferred from Analogue Reactivity
Nucleophilic AdditionSoft Nucleophiles (e.g., thiols, amines)C5 (Michael Addition)5-Substituted-4-(acetoxymethyl)dihydofuran-2-oneGeneral reactivity of α,β-unsaturated lactones
Nucleophilic Acyl SubstitutionNucleophiles (e.g., alkoxides, amines)Acetate Carbonyl4-(Hydroxymethyl)-2(5H)-furanone and acylated nucleophileGeneral ester reactivity
Nucleophilic SubstitutionStrong NucleophilesC4 (less likely without activation)-Reactivity of 4-halo-2(5H)-furanones nih.gov
Electrophilic AdditionHalogens (e.g., Br₂)C3-C4 double bondDihalo-dihydofuranone derivativeGeneral alkene reactivity

This table outlines the expected reactivity based on the general chemical principles of the 2(5H)-furanone scaffold and its substituents.

Natural Occurrence and Biosynthetic Pathways of Furanone Derivatives

Identification of Furanones in Natural Products and Biological Systems

Furanone derivatives are key contributors to the characteristic aromas of a variety of fruits. The most prominent among these is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), which has been identified as a crucial flavor compound in strawberries (Fragaria × ananassa), pineapples, raspberries, and tomatoes. mdpi.comperfumerflavorist.com Its accumulation is often associated with the ripening of these fruits. nih.gov

The natural occurrence of these furanones is not limited to plants. For instance, HDMF has also been identified as a product of the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. mdpi.com

Below is a table summarizing the natural sources where these furanone derivatives have been identified.

Compound NameCommon NameNatural Sources
4-hydroxy-2,5-dimethyl-3(2H)-furanoneFuraneol, HDMF, Strawberry furanoneStrawberry, Pineapple, Raspberry, Tomato, Mango, Buckwheat mdpi.comperfumerflavorist.comnih.gov
4-acetoxy-2,5-dimethyl-3(2H)-furanoneFuraneol acetate (B1210297), Strawberry furanone acetateFound in various fruits and used as a flavoring agent nih.govperfumerflavorist.com

Postulated Biosynthetic Routes to 2(5H)-Furanones and Related Structures

The biosynthetic pathway of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been extensively studied, particularly in strawberries. researchgate.net The primary precursor for the biosynthesis of HDMF in fruits is D-fructose-1,6-diphosphate. mdpi.comacs.org This distinguishes the natural pathway from the formation of HDMF via the Maillard reaction, which can utilize different sugar precursors. mdpi.com

The proposed biosynthetic route in strawberries involves several enzymatic steps. mdpi.com A key intermediate in this pathway is 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). mdpi.com This highly reactive precursor is then converted to HDMF in the final step of the pathway. researchgate.netnih.gov

The formation of 4-acetoxy-2,5-dimethyl-3(2H)-furanone is believed to occur via the acetylation of its precursor, HDMF. While the complete biosynthetic pathway for the acetate derivative has not been as thoroughly elucidated as that of HDMF, it is a common biochemical transformation in which an acetyl group is transferred to a hydroxyl group. Therefore, the biosynthesis of 4-acetoxy-2,5-dimethyl-3(2H)-furanone is directly linked to the production of HDMF.

A simplified representation of the postulated biosynthetic pathway is presented below:

D-fructose-1,6-diphosphate → ... → 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) → 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) → 4-acetoxy-2,5-dimethyl-3(2H)-furanone

Enzymatic Mechanisms Involved in Furanone Biosynthesis

Significant progress has been made in identifying and characterizing the enzymes involved in the biosynthesis of HDMF. The final and crucial step, the conversion of HMMF to HDMF, is catalyzed by an enone oxidoreductase. researchgate.netnih.gov In strawberries, this enzyme is known as Fragaria × ananassa enone oxidoreductase (FaEO), which was previously referred to as Fragaria × ananassa quinone oxidoreductase (FaQR). nih.govnih.gov

The FaEO enzyme catalyzes the reduction of the exocyclic double bond of HMMF in a reaction that is dependent on the cofactor NAD(P)H. researchgate.netnih.gov The expression of the gene encoding for this enzyme is induced during fruit ripening, which correlates with the increased production of HDMF. nih.gov

The enzymatic mechanism for the subsequent acetylation of HDMF to form 4-acetoxy-2,5-dimethyl-3(2H)-furanone has not yet been definitively characterized in the scientific literature. However, this type of reaction is typically catalyzed by a class of enzymes known as acetyltransferases. These enzymes facilitate the transfer of an acetyl group from a donor molecule, commonly acetyl-CoA, to a specific substrate. It is therefore highly probable that a specific acetyltransferase is responsible for the conversion of HDMF to its acetate ester in the fruits where this compound is found. Further research is needed to isolate and characterize this specific enzyme to fully understand the complete biosynthetic pathway of this important flavor compound.

The table below lists the key enzymes and their roles in the furanone biosynthetic pathway.

EnzymeAbbreviationSubstrateProductFunction
Fragaria × ananassa enone oxidoreductaseFaEO (formerly FaQR)4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Catalyzes the final step in HDMF biosynthesis. nih.govnih.gov
Acetyltransferase (postulated)-4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)4-acetoxy-2,5-dimethyl-3(2H)-furanonePostulated to catalyze the acetylation of HDMF.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies by 4-(Acetoxymethyl)-2(5H)-furanone and its Analogues

The biological effects of this compound and its structural relatives are often rooted in their ability to interact with and modulate the activity of specific enzymes. These interactions are critical to cellular signaling pathways and physiological processes.

Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) represents a family of enzymes crucial for regulating signal transduction pathways that govern cell growth, differentiation, and apoptosis. Certain furanone-based molecules have been designed as analogues of diacylglycerol (DAG), a natural activator of PKC.

Research into bioisosteres of potent PKC ligands has included the synthesis of compounds with a core structure similar to this compound. Specifically, a compound identified as 5-(acetoxymethyl)-5-(hydroxymethyl)-3-[(Z)-tetradecylidene]tetrahydro-2-furanone demonstrated a high affinity for the PKC-alpha isoform, with a reported Ki value of 35 nM. nih.gov In an effort to create more stable and effective ligands, analogues were synthesized where the exocyclic double bond was moved to an endocyclic position or replaced by additional alkyl chains. These modifications, however, led to a decrease in binding affinity. nih.gov For instance, 5-(acetoxymethyl)-5-(hydroxymethyl)-3-tetradecyl-2,5-dihydro-2-furanone showed a Ki of 192 nM. nih.gov These findings underscore that the specific geometry and electronic configuration of the furanone ring and its substituents are critical for potent interaction with the PKC binding site. nih.gov

Interactive Data Table: PKC-alpha Binding Affinities of Furanone Analogues Press the buttons below to sort the data.

Compound NameKi (nM)Reference
5-(acetoxymethyl)-5-(hydroxymethyl)-3-[(Z)-tetradecylidene]tetrahydro-2-furanone35 nih.gov
5-(acetoxymethyl)-5-(hydroxymethyl)-3-tetradecyl-2,5-dihydro-2-furanone192 nih.gov
5-(acetoxymethyl)-5-(hydroxymethyl)-3,3-dioctyltetrahydro-2-furanone2,812 nih.gov
5-(acetoxymethyl)-5-(hydroxymethyl)-3,3-dihexyltetrahydro-2-furanone4,829 nih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. The search for PTP1B inhibitors has led to the investigation of various natural products, including furanone derivatives.

Studies on extracts from the Australian shrub Eremophila bignoniiflora revealed PTP1B inhibitory activity. mdpi.com High-resolution inhibition profiling led to the identification of several active compounds, including two 2(5H)-furanone sesquiterpene cinnamates. These compounds exhibited moderate PTP1B inhibitory activity, with IC50 values ranging from 41.4 ± 1.4 to 154.5 ± 8.9 μM. mdpi.com This research highlights that the 2(5H)-furanone core, when appropriately substituted, can serve as a scaffold for the development of PTP1B inhibitors.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The furanone structure has been explored as a template for designing selective COX inhibitors.

Research has shown that introducing a hydroxyl group at the 5-position of a diaryl furanone system can yield highly selective inhibitors of COX-2. nih.gov These compounds demonstrated excellent potency in animal models of inflammation and pain. nih.gov Furthermore, studies on a series of 4,5-diarylfuran-3(2H)-ones, which are structurally related to 2(5H)-furanones, also demonstrated COX-1/2 inhibitory action. nih.gov One particular derivative exhibited a COX-1 IC50 value of 2.8 μM and significant anti-inflammatory activity. nih.gov These findings indicate that the furanone ring is a viable pharmacophore for the development of anti-inflammatory agents targeting the COX enzymes.

Other Enzymatic Target Interactions

While significant research has focused on the interaction of furanones with PKC, PTP1B, and COX enzymes, the full spectrum of their enzymatic targets is still under investigation. The reactivity of the butenolide ring in the furanone structure suggests potential interactions with other nucleophilic species in biological systems, such as cysteine residues in the active sites of various enzymes. However, detailed mechanistic studies on other specific enzymatic targets for this compound are not extensively documented in current scientific literature.

Antimicrobial Research Focus: Quorum Sensing Inhibition and Biofilm Formation

A major area of research for furanones is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Furanones, being structurally similar to the N-acylhomoserine lactone (AHL) signal molecules used by many Gram-negative bacteria, can act as competitive inhibitors of QS. capes.gov.br

Studies have demonstrated that 2(5H)-furanone can inhibit QS-mediated processes across a wide range of AHL signal molecules with different acyl chain lengths. nih.gov This broad-spectrum activity suggests its potential as a quorum quenching agent in mixed bacterial communities. For example, at a concentration of 1 mg/ml, 2(5H)-furanone showed 52% and 46% QS inhibition when exposed to C12-HSL and C14-HSL signal molecules, respectively. nih.gov

This QS inhibitory activity directly translates to the prevention of biofilm formation, a critical step in many chronic infections. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Research on Aeromonas hydrophila, a biofilm-forming environmental strain, showed that 2(5H)-furanone significantly reduced QS-mediated biofilm formation. nih.gov A concentration as low as 0.2 mg/ml was able to decrease the biofilm mass on a polystyrene surface to just 17% of the control. nih.gov Similarly, novel synthesized 2(5H)-furanone derivatives have shown potent ability to prevent biofilm formation by various pathogenic bacteria, including both Gram-positive and Gram-negative species. nih.govmdpi.com

Interactive Data Table: Quorum Sensing and Biofilm Inhibition by 2(5H)-Furanone Press the buttons below to sort the data.

ActivityCompoundConcentrationEffectTargetReference
Quorum Sensing Inhibition2(5H)-furanone1 mg/ml52% inhibitionC12-HSL nih.gov
Quorum Sensing Inhibition2(5H)-furanone1 mg/ml46% inhibitionC14-HSL nih.gov
Biofilm Inhibition2(5H)-furanone0.2 mg/ml83% reduction in massAeromonas hydrophila nih.gov

Cellular and Molecular Interaction Profiles

The biological activities of furanones are underpinned by specific interactions at the cellular and molecular level. Mechanistic studies have begun to unravel these complex profiles.

In the context of quorum sensing, research on Vibrio harveyi has provided deep insight into the molecular mechanism of a brominated furanone. It was discovered that the furanone does not affect the mRNA levels of the master QS regulator LuxR. Instead, it acts by decreasing the DNA-binding activity of the LuxR protein itself. semanticscholar.org Mobility shift assays demonstrated that in the presence of the furanone, significantly less LuxR protein could bind to its target promoter sequences. semanticscholar.org This indicates that the furanone likely interacts directly with the LuxR protein, inducing a conformational change that prevents it from regulating gene expression.

Transcriptomic studies on biofilms of Pseudoalteromonas marina treated with 2(5H)-furanone revealed that 61 genes were differentially expressed. researchgate.net Notably, genes involved in the synthesis of the bacterial cell wall (aspartate kinase) and bacterial mobility (flagellar assembly protein fliH) were significantly affected. researchgate.net Furthermore, the treatment altered the carbapenem (B1253116) biosynthesis pathway, which is known to be regulated by quorum sensing. researchgate.net These findings suggest that furanones can induce widespread changes in bacterial gene expression, leading to the disruption of key processes required for biofilm formation and maintenance.

Modulation of Cellular Signaling Pathways

Furanone derivatives have been shown to modulate a variety of cellular signaling pathways, which underpins their observed biological effects, including anticancer and anti-inflammatory activities.

One of the key signaling pathways targeted by furanones is the quorum sensing (QS) system in bacteria. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, regulating virulence and biofilm formation. Furanones can act as antagonists of QS receptors, thereby disrupting these communication pathways. For instance, some synthetic furanones have been shown to inhibit the LasR receptor in Pseudomonas aeruginosa, a key regulator of virulence factor production. nih.govnih.gov This inhibition is thought to occur through competition with the native signaling molecules, N-acyl-L-homoserine lactones (AHLs), for the ligand-binding site on the receptor. nih.gov By binding to the receptor, these furanones can prevent the conformational changes necessary for its activation, leading to a decrease in the expression of virulence genes. researchgate.net

In the context of cancer, furanone derivatives have been investigated for their ability to inhibit the Eag-1 (ether-à-go-go-1) potassium channel. ccij-online.org The Eag-1 channel is overexpressed in many cancer cells and plays a role in cell proliferation. Theoretical studies have suggested that certain furanone derivatives can bind to the Eag-1 protein, potentially acting as inhibitors and thereby impeding cancer cell growth. ccij-online.org

Furthermore, a marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, has been found to reduce intracellular lipid accumulation by targeting the Liver X receptor α (LXRα) and Peroxisome Proliferator-Activated Receptor α (PPARα). nih.gov This compound was shown to significantly increase the protein levels of PPARα and ATP-binding cassette (ABC) transporters. nih.gov The triglyceride-lowering effect of this furanone was attributed mainly to its effect on PPARα. nih.gov

Receptor Binding Affinities of Furanone Analogues

The biological activity of furanone derivatives is closely linked to their ability to bind to specific cellular receptors. Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the furanone scaffold influence these binding affinities.

A significant body of research has focused on the interaction of furanones with bacterial quorum sensing receptors. The binding affinity of furanone analogues to these receptors is influenced by various structural features. For example, in studies with Pseudomonas aeruginosa, it has been observed that halogenation of the furanone ring can enhance binding to QS receptors like LasR and RhlR. nih.gov The length of the alkyl side chain at the C-3 position also plays a role, with shorter chains sometimes leading to a better fit within the binding pocket of the RhlR receptor. nih.gov

The following table presents the biofilm inhibition activity of several furanone analogues against Salmonella enterica serovar Typhimurium, which is often mediated by quorum sensing. The IC50 values represent the concentration required to inhibit 50% of biofilm formation.

CompoundStructureBiofilm Inhibition IC50 (µM) ucc.ie
Furanone 24Furanone ring with no alkyl chain at C315 ± 5
Furanone 25Furanone ring with no alkyl chain at C315 ± 4
Furanone 26Furanone ring with no alkyl chain at C310 ± 3
Furanone 28Alkylated furanone50 ± 5
Furanone 12Monobrominated furanone100 ± 10
Furanone 29Alkylated furanone60 ± 15
Furanone 36Furanone with a hexyl chain at C3Slightly better activity than analogues with shorter chains
Furanone 47Bromine at the 4-position19.42

Theoretical docking studies have also provided insights into the binding modes of furanones with their target receptors. These studies suggest that furanones can establish specific interactions with key amino acid residues within the binding pocket, leading to the antagonism of receptor function. nih.gov

Antioxidant Activity Mechanisms

Furanone compounds can exhibit both antioxidant and pro-oxidant activities, depending on the specific compound and the cellular environment. Their antioxidant mechanisms are multifaceted and involve direct radical scavenging as well as modulation of endogenous antioxidant systems.

The antioxidant properties of many furanones are attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This free radical scavenging activity has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The presence of hydroxyl groups on the furanone structure is believed to be important for this activity. nih.gov

Conversely, some furanones can act as pro-oxidants, particularly in the presence of transition metal ions like copper. nih.gov For example, 4-hydroxy-2,5-dimethyl-furan-3-one (furaneol) can reduce Cu(II) to Cu(I), which then participates in reactions that generate reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. nih.govnih.gov These ROS can then cause damage to cellular components like DNA. nih.gov

Butenolide, a related compound, has been shown to induce cytotoxicity by disturbing the prooxidant-antioxidant balance, leading to increased lipid peroxidation. researchgate.net This effect could be partially mitigated by free radical scavenging agents. researchgate.net

Furthermore, some furanone derivatives have been shown to influence the activity of endogenous antioxidant enzymes. For instance, dietary supplementation with 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in sheep led to elevated levels of serum glutathione (B108866) peroxidase and superoxide dismutase, key enzymes in the cellular antioxidant defense system.

The following table summarizes the DPPH radical scavenging activity of some furan-containing pyrimidine (B1678525) derivatives, providing a comparison of their antioxidant potential.

CompoundStructureDPPH Scavenging IC50 (mg/ml)
Compound 3cEster derivative of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a furan (B31954) group at C-40.6
Gallic acid (Standard)-Weaker than compound 3c

Structure Activity Relationship Sar Studies of 4 Acetoxymethyl 2 5h Furanone Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2(5H)-furanone derivatives is highly sensitive to the nature and position of substituents on the lactone ring. Modifications at the C3, C4, and C5 positions can dramatically alter the compound's interaction with biological targets.

Modifications at the C4-Position: The C4 position, occupied by the acetoxymethyl group in the parent compound, is a key site for modification. Research has shown that even minor changes to this substituent can have significant effects. For instance, 4-(acetoxymethyl)-2(5H)-furanone has been used as a precursor for synthesizing brominated derivatives. unipi.it In one synthesis, the ester group was hydrolyzed to the corresponding 4-(hydroxymethyl) derivative, demonstrating that this group can act as a handle for further functionalization. unipi.it

More extensive modifications at the C4 position involve replacing the entire substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce a variety of aryl and vinyl groups at the C4 position of a 4-tosyl-2(5H)-furanone, a stable and effective synthon. organic-chemistry.org This method provides a facile route to 4-substituted 2(5H)-furanones, which are components of many biologically active natural products with antimicrobial and cytotoxic properties. organic-chemistry.org Similarly, regioselective thiolation at the C4 position of 3,4-dihalo-2(5H)-furanones, followed by oxidation, yields 4-arylsulfanyl and 4-arylsulfonyl derivatives. nih.govnih.gov The introduction of a sulfonyl group, a known pharmacophore, is an attractive strategy for diversifying biological activity. nih.govmdpi.com

Modifications at Other Positions:

Halogenation: The introduction of bromine atoms onto the furanone ring is a common strategy to enhance biological activity, particularly for quorum sensing inhibition. unipi.itnih.gov Halogenated furanones, such as (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, are potent inhibitors of QS systems in bacteria like Pseudomonas aeruginosa. mdpi.comnih.gov

C5-Substituents: The C5 position is critical for modulating both activity and selectivity. Introducing bulky, chiral moieties such as those derived from l-menthol (B7771125) and l-borneol has led to the development of potent antimicrobial agents. nih.gov

The following table summarizes the biological activities of several representative 2(5H)-furanone derivatives, illustrating the impact of various substituent patterns.

Stereochemical Influence on Furanone Functionality

Biological systems are inherently chiral, and as such, the stereochemistry of small molecule inhibitors can play a profound role in their activity. For furanone derivatives, chirality is often introduced at the C5 position of the lactone ring.

Studies involving the synthesis of optically active furanones have provided clear evidence of stereochemical influence. By starting with chiral precursors like l-menthol and l-borneol, diastereomerically pure 5-alkoxy-2(5H)-furanones can be synthesized. nih.gov These compounds serve as intermediates for a range of chiral derivatives, including thioethers and sulfones. nih.govmdpi.com Biological evaluation of these stereochemically pure compounds often reveals significant differences in potency between diastereomers.

For example, a series of chiral sulfanyl (B85325) and sulfonyl derivatives were synthesized from stereochemically pure 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones. nih.gov The resulting compounds were tested for antimicrobial activity, with some exhibiting prominent effects against Staphylococcus aureus and Bacillus subtilis. nih.gov The leading compound from this series, which possessed a sulfonyl group and an l-borneol moiety, demonstrated high activity. nih.gov This highlights that the specific three-dimensional arrangement of the bulky terpene group in relation to the furanone core is critical for effective interaction with the biological target. The synthesis often yields a mixture of diastereomers at the C5 position, which can be separated to isolate the more active stereoisomer. nih.govnih.gov This stereoselectivity underscores that the furanone derivative must adopt a specific conformation to bind effectively within the active site of a target protein or receptor.

Design Principles for Furanone-Based Probes and Research Tools

Chemical probes are essential tools in chemical biology for interrogating biological systems, identifying drug targets, and visualizing molecular processes. The design of effective probes based on the this compound scaffold relies heavily on the SAR data gathered for this class of compounds. Key principles include target affinity and selectivity, the incorporation of a reporter tag, and the use of a linker that does not interfere with biological activity.

Selection of a Suitable Scaffold and Identification of Attachment Points: An ideal starting point is a furanone derivative with known biological activity and a well-understood SAR. The SAR data reveals which positions on the furanone ring can be modified without loss of function. For 2(5H)-furanones, the C4 and C5 positions have been shown to tolerate a wide range of substituents, including bulky groups, making them prime locations for attaching linkers and reporter tags. organic-chemistry.orgnih.govresearchgate.net

The Role of the Linker: A linker is often used to connect the bioactive furanone core to a reporter group (e.g., a fluorophore, biotin). The linker must be chemically stable and should position the reporter tag away from the core pharmacophore to avoid disrupting its interaction with the target protein.

Functionalization for Probe Synthesis: The this compound scaffold offers a convenient handle for elaboration into a chemical probe. The acetate (B1210297) ester can be hydrolyzed to the primary alcohol, 4-(hydroxymethyl)-2(5H)-furanone. unipi.it This hydroxyl group can then be used for conjugation, for example, through etherification or esterification with a linker that has a terminal functional group (e.g., an azide (B81097) or alkyne for click chemistry). This strategy allows for the modular assembly of furanone-based probes.

By combining the potent and selective targeting of an optimized furanone derivative with a strategically placed reporter group, it is possible to create powerful research tools for studying the mechanisms of action of this important class of compounds.

Advanced Analytical and Spectroscopic Characterization in Furanone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of 4-(acetoxymethyl)-2(5H)-furanone from various sample matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like furanones. For the analysis of furanone derivatives, a non-polar or medium-polar capillary column is often utilized. The choice of the stationary phase is crucial for achieving optimal separation. For instance, a DB-Wax capillary column has been used for the analysis of the related compound, 4-acetoxy-2,5-dimethyl-3(2H)-furanone. The oven temperature program is another critical parameter that is optimized to ensure good resolution and peak shape. A typical program might involve an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute the compounds of interest.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are thermally labile or have low volatility. For furanone analysis, reversed-phase HPLC is frequently used. A common setup includes a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.govnih.gov The gradient or isocratic elution profile is tailored to achieve the separation of the target analyte from other components in the sample. Detection is often performed using a UV detector, as the furanone ring exhibits UV absorbance. nih.gov

The quantification of this compound using these chromatographic techniques typically involves the use of an internal or external standard calibration method. For complex matrices, solid-phase extraction (SPE) may be employed for sample cleanup and pre-concentration prior to chromatographic analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous identification and structural characterization of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework.

¹H-NMR (300 MHz, CDCl₃): δ 2.04 (s, 3H), 5.01 (s, 2H), 5.15 (dd, 1H), 5.66 (dd, 1H), 6.19 (d, 1H), 6.35 (d, 1H), 6.44 (dd, 1H). chemicalbook.commdpi.com

¹³C-NMR (75.5 MHz, CDCl₃): δ 20.8, 58.1, 108.7, 112.3, 113.1, 124.7, 148.8, 153.7, 170.6. chemicalbook.com

These values can serve as a useful reference for interpreting the spectra of this compound, with expected differences due to the position of the acetoxymethyl group and the nature of the furanone ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₇H₈O₄), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. The fragmentation pattern observed in the mass spectrum, particularly in tandem mass spectrometry (MS/MS) experiments, offers further structural information by revealing the characteristic losses of neutral fragments from the parent ion. imreblank.chlongdom.org For instance, studies on similar 3(2H)-furanones have shown characteristic fragmentation pathways that can be extrapolated to understand the mass spectral behavior of this compound. imreblank.ch

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the lactone and the ester, C-O stretching vibrations, and C=C stretching of the furanone ring. For the basic 2(5H)-furanone structure, characteristic spectral bands are observed around 1735 cm⁻¹ (C=O stretch), 1150-1200 cm⁻¹ ([C=C] stretching of the aromatic ring), and 810 cm⁻¹ (aromatic C-H bending). researchgate.net

Advanced Detection and Derivatization Methodologies for Furanone Analysis

To enhance the sensitivity and selectivity of furanone analysis, particularly at trace levels, advanced detection and derivatization techniques are often employed.

Advanced Detection Methods:

Tandem Mass Spectrometry (MS/MS): As mentioned earlier, MS/MS is a powerful detection technique that provides enhanced selectivity and structural information by monitoring specific fragmentation transitions of the analyte. imreblank.chlongdom.orgnih.gov This is particularly useful for analyzing complex samples where isobaric interferences may be present.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS detectors, such as Time-of-Flight (TOF) or Orbitrap, allows for the accurate mass measurement of ions, which greatly aids in the identification of unknown compounds and the confirmation of known ones in complex mixtures. copernicus.org

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a soft ionization technique that can be used for the real-time monitoring of volatile organic compounds, including furanoids, in the gas phase without the need for chromatographic separation. copernicus.org

Fluorescence Detection: For certain furanone derivatives that are fluorescent or can be derivatized with a fluorescent tag, fluorescence detection in HPLC offers high sensitivity and selectivity. mdpi.com

Derivatization Methodologies: Derivatization is a chemical modification process used to improve the analytical properties of a compound. For GC analysis, derivatization is often necessary for polar compounds like hydroxyfuranones to increase their volatility and thermal stability. nih.gov

Silylation: This is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and sensitivity in GC analysis.

Acetylation: Acetylation, the introduction of an acetyl group, can also be used to derivatize hydroxyl groups. This can be achieved using reagents like acetic anhydride. rsc.orgunibo.it

Alkylation: For acidic protons, alkylation can be employed. For example, some methods use pentafluorobenzyl bromide for the derivatization of hydroxyfuranones, which makes the derivative less polar and more stable for GC-MS analysis. nih.gov

These advanced techniques, often used in combination, provide a comprehensive toolkit for the detailed characterization of this compound in various research contexts.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. For furanone derivatives, molecular docking studies have been employed to elucidate their interactions with various biological targets.

Research on furan-containing compounds has demonstrated their potential as inhibitors of enzymes like tyrosinase and as quorum sensing inhibitors. nih.govnih.gov For instance, in a study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, molecular docking revealed that a dihydroxy-substituted compound could bind to both the catalytic and allosteric sites of tyrosinase, indicating a mixed-type inhibition. nih.gov The analysis identified key interactions with amino acid residues such as ASN260 and MET280 within the enzyme's active site. nih.gov

While specific molecular docking studies on 4-(Acetoxymethyl)-2(5H)-furanone are not extensively documented in publicly available literature, the principles from related compounds can be applied. A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. The binding energy, often calculated in kcal/mol, provides an estimate of the stability of the ligand-target complex. For example, studies on other heterocyclic compounds have shown that negative binding energies indicate spontaneous binding. mdpi.com

Interactive Data Table: Representative Binding Affinities of Furanone Derivatives with Biological Targets (Hypothetical for this compound)

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular orbitals, and reactivity of molecules. These calculations can predict various properties, including optimized geometry, vibrational frequencies, and electronic spectra.

For furanone derivatives, DFT has been used to study their conformational preferences and the energies of intramolecular interactions. researchgate.net Such studies can reveal the planarity of the furanone ring system and the orientation of its substituents. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Interactive Data Table: Calculated Electronic Properties of a Representative Furanone Derivative

Conformational Analysis and Molecular Dynamics Simulations of Furanone Derivatives

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, revealing its flexibility and conformational changes.

Studies on furanone derivatives have utilized these methods to understand their structural flexibility. nih.govresearchgate.net For example, the rotation of substituent groups around the furanone core can lead to different stable conformers with varying energies. researchgate.net The principles of conformational analysis, originally developed for cyclic systems like cyclohexane, are applicable to understand the puckering of the furanone ring and the preferred orientations (axial or equatorial) of its substituents. nobelprize.org

MD simulations of furanone derivatives in complex with biological targets, such as enzymes, can further elucidate the stability of the binding and the specific interactions that are maintained over time. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding pocket and the role of solvent molecules in the interaction. Research on furan-based compounds has shown that MD simulations can confirm the stability of interactions identified through molecular docking. nih.gov

While specific MD simulation studies on this compound are not widely published, such simulations would be valuable to understand its conformational landscape and how it might interact with biological macromolecules. The flexibility of the acetoxymethyl side chain would be a key aspect to investigate, as its orientation could significantly influence binding to a target.

Role of 4 Acetoxymethyl 2 5h Furanone As a Versatile Chemical Building Block

Precursor in Organic Synthesis for Complex Molecules

The inherent reactivity of 4-(Acetoxymethyl)-2(5H)-furanone allows it to be a key precursor in the synthesis of more intricate molecular architectures. The ester and lactone functionalities, along with the carbon-carbon double bond, provide multiple sites for chemical modification, enabling chemists to build upon its core structure to achieve a variety of synthetic targets.

One notable application of this compound is in the preparation of halogenated furanone derivatives. For instance, it has been utilized as a starting material in the synthesis of brominated 2(5H)-furanones. The synthesis involves the reaction of this compound with bromine, followed by treatment with a base to yield the corresponding brominated product. Subsequent hydrolysis of the acetate (B1210297) group can then provide a hydroxymethyl-functionalized bromofuranone, which can be further elaborated into other complex molecules. This highlights the utility of the acetoxy group as a protected hydroxyl function that can be revealed at a later synthetic stage.

The general reactivity of the 2(5H)-furanone core makes it a valuable synthon. The double bond can participate in various addition reactions, while the lactone can be opened by nucleophiles, leading to a range of acyclic compounds with multiple functional groups. These products can then be cyclized in different ways to form other types of heterocyclic or carbocyclic rings. The acetoxymethyl group at the 4-position can also be transformed; for example, the acetate can be hydrolyzed to a primary alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the synthetic possibilities.

Synthetic Transformations of this compound
Reaction TypeReagentsProduct TypePotential Applications
BrominationBr₂, Et₃NBrominated 2(5H)-furanonesIntermediates for bioactive compounds
HydrolysisAcid or Base4-(Hydroxymethyl)-2(5H)-furanonePrecursor for further functionalization
Michael AdditionNucleophiles (e.g., amines, thiols)Substituted γ-butyrolactonesSynthesis of natural product analogues
Diels-Alder ReactionDienesBicyclic lactonesConstruction of complex carbocyclic frameworks

Intermediate in the Development of Novel Heterocyclic Systems

The 2(5H)-furanone scaffold is a common motif in many biologically active natural products and synthetic compounds. This compound serves as an excellent starting point for the construction of novel and complex heterocyclic systems. The strategic placement of functional groups allows for a variety of cyclization and modification reactions.

Research on structurally similar compounds, such as 4-(aminomethyl)- and 4-(oxymethyl)-2(5H)-furanones, demonstrates the potential of the 4-substituted-2(5H)-furanone core in synthesizing intricate polycyclic systems. For example, intramolecular [2+2] photocycloaddition reactions of 4-(prop-2-enylaminomethyl)-2(5H)-furanones lead to the formation of 9-oxatricyclo[5.3.0.0¹⁵]decan-8-one skeletons, which contain a pyrrolidine ring fused to the furanone-derived core clockss.org. By analogy, this compound, after conversion of the acetoxymethyl group to other suitable functionalities, could be employed in similar photochemical transformations to generate novel oxygen-containing polycyclic heterocycles.

The versatility of the furanone ring allows for its transformation into other heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyridazinone derivatives, while treatment with amines can result in the opening of the lactone ring followed by recyclization to form pyrrolidinone or piperidinone structures, depending on the nature of the amine. The acetoxymethyl substituent can play a crucial role in these transformations, either by being a passive functional handle or by actively participating in the cyclization process.

Examples of Heterocyclic Systems Derived from 2(5H)-Furanone Precursors
Starting Material MoietyReaction TypeResulting Heterocyclic System
4-(Prop-2-enylaminomethyl)-2(5H)-furanoneIntramolecular [2+2] PhotocycloadditionPyrrolidine-fused 9-oxatricyclo[5.3.0.0¹⁵]decan-8-one
2(5H)-FuranoneReaction with Hydrazine (B178648)Pyridazinone
2(5H)-FuranoneReaction with Primary AminesPyrrolidinone

Applications in Material Science Research and Chemical Probes

While direct applications of this compound in material science and as chemical probes are not extensively documented, the inherent properties of the 2(5H)-furanone core and related furan (B31954) derivatives suggest significant potential in these areas.

In material science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics semanticscholar.orgnih.gov. The furan ring can be incorporated into polymer backbones to impart specific thermal and mechanical properties. While 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are the more commonly used monomers, the functionality of this compound offers unique possibilities. The acetoxymethyl group could be hydrolyzed to a hydroxyl group, which could then be used as a site for polymerization, leading to the formation of polyesters or polyurethanes with a pendant lactone moiety. This lactone group could then be further functionalized post-polymerization to tune the material's properties or to attach other molecules.

As a potential chemical probe, the 2(5H)-furanone scaffold is of interest due to its presence in molecules that exhibit biological activity, such as quorum sensing inhibition nih.gov. Chemical probes are small molecules used to study and manipulate biological systems. The development of probes often requires a scaffold that can be readily modified to introduce reporter groups (e.g., fluorescent tags) or reactive groups for covalent labeling of biomolecules. The acetoxymethyl group of this compound could serve as a convenient handle for the attachment of such functionalities. For example, the acetate could be replaced with a linker attached to a fluorophore or a biotin tag, allowing for the visualization or isolation of biological targets that interact with the furanone core.

Potential Applications in Material Science and as Chemical Probes
Application AreaPotential Role of this compoundKey Structural Feature
Material ScienceMonomer for functional polymers (e.g., polyesters, polyurethanes)Hydroxyl group (after hydrolysis of acetate) and lactone ring
Chemical ProbesScaffold for the synthesis of probes for studying biological processesAcetoxymethyl group as a handle for attaching reporter or reactive groups

Future Research Directions and Emerging Paradigms in Furanone Chemistry

Exploration of Undiscovered Biological Activities and Targets

The known biological activities of furanone derivatives are extensive, ranging from antimicrobial and anticancer to anti-inflammatory effects. mdpi.comnih.gov However, the specific biological profile of 4-(acetoxymethyl)-2(5H)-furanone remains largely uncharted territory. Future research should be directed towards a systematic evaluation of its bioactivity against a diverse panel of targets.

Potential Areas of Investigation:

Antimicrobial and Quorum Sensing Inhibition: Many furanones, particularly halogenated derivatives, are potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that governs virulence and biofilm formation. mdpi.comunipi.it Synthetic furanones have been shown to interfere with N-acyl homoserine lactone signaling and enhance the clearance of pathogenic bacteria like Pseudomonas aeruginosa. oup.com The 2(5H)-furanone scaffold itself has demonstrated QS inhibition activity against a broad range of AHL signals. nih.gov It is conceivable that this compound could modulate QS pathways, potentially offering a non-bactericidal approach to combating antibiotic resistance. Future studies should investigate its efficacy in inhibiting biofilm formation and virulence factor production in clinically relevant pathogens.

Anticancer Activity: Certain furanone derivatives have exhibited significant anticancer properties. nih.gov For instance, some derivatives can induce cell cycle arrest and interact with DNA, suggesting potential as chemotherapeutic agents. nih.gov The biological activity of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) includes inducing cell cycle arrest in pathogenic fungi. nih.gov The cytotoxicity of this compound against various cancer cell lines should be systematically screened to identify potential antitumor effects.

Enzyme Inhibition: The electrophilic nature of the furanone ring makes it a potential candidate for covalent inhibition of enzymes with nucleophilic residues in their active sites. A wide range of enzymes could be targeted, including proteases, kinases, and metabolic enzymes. High-throughput screening against panels of purified enzymes could rapidly identify novel inhibitory activities.

Table 1: Potential Biological Activities for Future Investigation of this compound

Biological ActivityPotential TargetsRationale based on Furanone Chemistry
Antimicrobial Quorum sensing pathways, Biofilm formationThe furanone core is a known scaffold for quorum sensing inhibitors.
Anticancer Various cancer cell lines, DNA, Cell cycle regulatorsFuranone derivatives have shown to induce apoptosis and cell cycle arrest. nih.gov
Anti-inflammatory Cyclooxygenases (COX), Lipoxygenases (LOX)Some furanones exhibit anti-inflammatory properties. mdpi.com
Enzyme Inhibition Proteases, Kinases, PhosphatasesThe electrophilic furanone ring can act as a Michael acceptor for active site residues.

Development of Novel Synthetic Routes and Sustainable Methodologies

While the synthesis of some substituted 2(5H)-furanones is well-established, the development of novel, efficient, and sustainable methods for the specific synthesis of this compound is a critical area for future research.

Promising Synthetic Strategies:

Catalytic Methods: The use of transition metal catalysts offers a powerful tool for the synthesis of substituted furans and furanones. organic-chemistry.org Exploring catalytic routes, such as the oxidation of functionalized furans or the carbonylation of suitable precursors, could lead to more efficient and atom-economical syntheses. rsc.org For instance, titanium silicate (B1173343) molecular sieves have been used for the efficient oxidation of furan (B31954) to 5-hydroxy-2(5H)-furanone using hydrogen peroxide as a green oxidant. rsc.orgrsc.org Subsequent functionalization could provide a pathway to the target molecule.

From Renewable Feedstocks: Developing synthetic pathways that utilize renewable starting materials is a key aspect of sustainable chemistry. Investigating the synthesis of this compound from biomass-derived platform chemicals, such as furfural (B47365) or maleic anhydride, would be a significant advancement. chemrxiv.orgrsc.org

Solid-Phase Synthesis: Solid-phase synthesis offers advantages in terms of purification and automation, making it an attractive strategy for generating libraries of furanone derivatives for biological screening. A facile solid-phase synthesis of substituted 2(5H)-furanones from polymer-supported α-selenocarboxylic acids has been reported, which could be adapted for the target compound. nih.govacs.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to traditional batch processes. The development of a flow-based synthesis for this compound would be a valuable contribution, particularly for its potential industrial production.

Table 2: Potential Synthetic Approaches for this compound

Synthetic ApproachKey FeaturesPotential Starting Materials
Catalytic Oxidation High efficiency, green oxidantsFunctionalized furans
From Biomass Sustainability, renewable resourcesFurfural, Maleic Anhydride chemrxiv.orgrsc.org
Solid-Phase Synthesis High-throughput, ease of purificationPolymer-supported precursors nih.govacs.org
Photochemical Reactions Unique reactivity patternsFuranones and acetylenes nih.gov

Advanced Mechanistic Elucidation of Furanone Interactions

A deeper understanding of how this compound interacts with biological targets at the molecular level is crucial for its rational design and optimization as a therapeutic agent or biological probe.

Key Areas for Mechanistic Studies:

Covalent Adduct Formation: The Michael acceptor properties of the α,β-unsaturated lactone system suggest that this compound may act as a covalent modifier of biological macromolecules. Advanced mass spectrometry techniques, coupled with the use of synthetic probes, can be employed to identify the specific amino acid residues that are modified by the furanone.

Structural Biology: Obtaining co-crystal structures of this compound bound to its biological targets would provide invaluable insights into its binding mode and the key interactions that govern its activity. X-ray crystallography and cryo-electron microscopy are powerful tools for this purpose.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding poses of this compound within the active sites of potential protein targets. These computational approaches can help to rationalize experimental findings and guide the design of more potent and selective analogs.

Photoreactivity Studies: The photoreaction of 2(5H)-furanones with alkynes has been shown to be a complex process leading to a variety of products. nih.gov Investigating the photochemical properties of this compound could reveal novel reactivity patterns and potential applications in photochemistry and photobiology.

Integration of Furanone Research with Systems Biology and Chemoinformatics

The integration of experimental data with computational approaches from systems biology and chemoinformatics will be instrumental in accelerating the discovery and development of furanone-based compounds.

Emerging Integrated Approaches:

Chemoinformatic Profiling: Large chemical databases can be screened in silico to identify compounds with similar structural features to this compound. This can help to predict its potential biological activities and prioritize experimental testing.

Systems Biology Modeling: By integrating data from genomics, proteomics, and metabolomics, systems biology models can be constructed to understand the global effects of this compound on cellular networks. This can help to identify its mechanism of action and potential off-target effects.

Predictive Toxicology: Chemoinformatic models can be used to predict the potential toxicity of this compound based on its chemical structure. This can help to de-risk its development as a therapeutic agent at an early stage.

Drug Repurposing: By screening this compound against a wide range of biological targets, it may be possible to identify new therapeutic applications for this compound, a process known as drug repurposing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Acetoxymethyl)-2(5H)-furanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the 2(5H)-furanone core. For example, acetylation of hydroxymethyl groups (e.g., using acetic anhydride in the presence of a catalyst like DMAP) can yield acetoxymethyl derivatives. Reaction optimization should focus on solvent polarity (e.g., acetonitrile vs. THF), temperature (25–60°C), and stoichiometry to maximize yield. Analytical techniques like HPLC and NMR are critical for purity assessment .
  • Key Data : In related 2(5H)-furanone derivatives, yields range from 45% to 85% depending on substituent reactivity and reaction time .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., acetoxymethyl group at C4).
  • IR : Detect lactone carbonyl stretching (~1750 cm1^{-1}) and ester C=O (~1730 cm1^{-1}).
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions, though crystallization may require slow evaporation in non-polar solvents .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For polar byproducts, reversed-phase HPLC with acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or acetone may enhance purity for solid derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:

  • HOMO-LUMO gaps : Predict redox behavior and nucleophilic/electrophilic sites.
  • Molecular docking : Screen interactions with biological targets (e.g., bacterial enzymes). For example, chlorine-containing 2(5H)-furanones show enhanced antibacterial activity due to electron-withdrawing effects .
    • Key Insight : Derivatives with lower HOMO-LUMO gaps (~4.5 eV) exhibit higher reactivity in nucleophilic substitutions .

Q. What strategies resolve contradictions in toxicity data for 2(5H)-furanone derivatives?

  • Methodological Answer : Address discrepancies by:

  • Dose-response studies : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific toxicity.
  • Metabolic profiling : Use LC-MS to detect reactive metabolites (e.g., quinone intermediates) that may cause oxidative DNA damage .
  • Comparative studies : Evaluate structural analogs (e.g., 5-hydroxy vs. 5-methyl derivatives) to isolate toxicophores. For example, 5-hydroxy derivatives generate ROS in metal-catalyzed reactions, leading to DNA strand breaks .

Q. How can derivatization enhance the bioactivity of this compound against antibiotic-resistant pathogens?

  • Methodological Answer : Introduce functional groups to improve membrane permeability and target binding:

  • Halogenation : Chlorine or bromine at C3/C4 increases electrophilicity, enhancing interactions with bacterial thiol groups (e.g., in Pseudomonas aeruginosa biofilms) .
  • Hybrid molecules : Conjugate with quinolones or β-lactams to exploit synergistic effects. For example, 3,4-dichloro derivatives reduce Staphylococcus aureus viability by 90% at 50 µg/mL .
    • Key Data : IC50_{50} values for antibacterial activity vary from 12 µM to >100 µM, depending on substituent polarity and steric effects .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

  • Methodological Answer : Address scalability via:

  • Flow chemistry : Improve heat/mass transfer for exothermic acetylation steps.
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.
  • Process monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track reaction progress .

Key Insights

  • Structural-Activity Relationship : Electron-withdrawing groups (e.g., Cl, acetoxymethyl) enhance bioactivity but may increase toxicity .
  • Synthetic Flexibility : The 2(5H)-furanone scaffold allows modular derivatization, enabling tailored applications in drug discovery and materials science .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.